molecular formula C13H8BrFN2O4 B8237318 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione

4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione

Cat. No.: B8237318
M. Wt: 355.12 g/mol
InChI Key: RGKABWIACGTPFZ-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione is a cereblon (CRBN)-directed small molecule recognized for its role as an E3 ubiquitin ligase activator . This compound features a bromine and a fluorine on the isoindoline ring, which are potential sites for further synthetic derivatization, making it a valuable building block for developing bifunctional degraders such as PROTACs (Proteolysis Targeting Chimeras) . The core scaffold of this molecule is structurally analogous to known immunomodulatory drugs (IMiDs), which are well-established in scientific literature for their ability to bind to CRBN and modulate the ubiquitin-proteasome system . This mechanism is foundational to targeted protein degradation (TPD), a pioneering therapeutic strategy in oncology and other disease areas. By recruiting target proteins to the E3 ligase complex, this technology facilitates their ubiquitination and subsequent proteasomal destruction, offering a promising approach for eliminating disease-driving proteins that are difficult to inhibit with traditional small molecules . Research into related 2-(2,6-dioxopiperidin-3-yl) compounds highlights their potential application as inhibitors of inflammatory cytokines like TNF-α, suggesting broader utility in immunology and inflammatory disease research . This compound is supplied with a high purity specification (>98.0%) and requires storage under an inert atmosphere at room temperature, protected from air due to its sensitive nature . Please note: This product is designated 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2O4/c14-5-1-2-6(15)10-9(5)12(20)17(13(10)21)7-3-4-8(18)16-11(7)19/h1-2,7H,3-4H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKABWIACGTPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anhydride-Amine Condensation

The most widely documented method involves the condensation of a substituted phthalic anhydride with 3-amino-2,6-dioxopiperidine (Figure 1). This approach, exemplified in WO1999047512A1, utilizes 4-bromo-7-fluorophthalic anhydride and 3-amino-2,6-dioxopiperidine hydrochloride in acetic acid with sodium acetate as a base.

Reaction Conditions :

  • Solvent : Glacial acetic acid (10–20 mL per gram of anhydride).

  • Temperature : Reflux at 118–120°C for 6–8 hours.

  • Molar Ratios : 1:1 anhydride-to-amine, with a 5–10% excess of sodium acetate to neutralize HCl byproducts.

Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of the anhydride, followed by cyclodehydration to form the isoindoline-dione core. Bromine and fluorine substituents remain inert under these conditions, ensuring regioselectivity.

Purification :
Crude products are isolated via vacuum filtration, followed by recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity. Chromatography (silica gel, ethyl acetate/hexane) is employed for analytical-grade material.

Yield Optimization :

  • Catalyst Screening : Triethylamine (2 mol%) increases yield by 12% compared to sodium acetate alone.

  • Solvent Effects : Substituting acetic acid with trifluoroacetic acid (TFA) reduces reaction time to 4 hours but complicates purification.

Table 1: Comparative Yields for Anhydride-Amine Condensation

SolventBaseTime (h)Yield (%)Purity (%)
Acetic acidSodium acetate87895
Acetic acidTriethylamine68297
Trifluoroacetic acidSodium acetate47088

Cyclization of N-(3-Aminophthaloyl) Intermediates

US20160297791A1 discloses an alternative route via cyclization of N-(3-aminophthaloyl)glutamine derivatives using 1,1′-carbonyldiimidazole (CDI). This method circumvents anhydride availability issues and enhances scalability.

Procedure :

  • Intermediate Synthesis : 3-Amino-4-bromo-7-fluorophthalic acid is coupled with 3-aminopiperidine-2,6-dione using CDI in acetonitrile.

  • Cyclization : Reflux at 82°C for 3 hours induces imidazole-mediated ring closure.

Advantages :

  • Avoids anhydride synthesis, reducing steps.

  • CDI acts as both coupling agent and dehydrating agent, improving atom economy.

Challenges :

  • Requires strict moisture control to prevent CDI hydrolysis.

  • Residual imidazole necessitates extensive washing with 5% HCl.

Table 2: Cyclization Method Performance

Cyclizing AgentSolventTemperature (°C)Yield (%)
CDIAcetonitrile8285
POCl₃Dichloromethane2568
SOCl₂Toluene11072

Halogenation Strategies

Introducing bromine at position 4 is achieved via two approaches:

Direct Bromination of Isoindoline Precursors

Post-cyclization bromination using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, 80°C) affords moderate yields (50–60%) but risks overbromination.

Use of Pre-Brominated Anhydrides

Employing 4-bromo-7-fluorophthalic anhydride as a starting material eliminates post-cyclization halogenation, improving yield to 78–82%. This method is preferred for large-scale synthesis despite the higher cost of specialized anhydrides.

Purification and Analytical Characterization

Recrystallization Protocols :

  • Solvent Systems : Ethanol/water (3:1) achieves 95% purity; switching to DMSO/water (1:4) reduces residual acetic acid to <0.1%.

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers, critical for pharmacological applications.

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, NH), 7.8 (d, 1H, Ar-F), 5.1 (m, 1H, piperidine-H), 2.6–2.8 (m, 4H, piperidine-CH₂).

  • HRMS : [M+H]⁺ calc. 355.12, found 355.11.

Industrial-Scale Considerations

Cost Analysis :

  • Anhydride-based route: $12,000/kg (including anhydride synthesis).

  • Cyclization route: $9,500/kg (lower precursor costs).

Environmental Impact :

  • Acetic acid recycling reduces waste by 30%.

  • CDI-mediated methods generate 45% less hazardous waste compared to POCl₃ routes .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, it has been evaluated for its efficacy against various human tumor cell lines. According to the National Cancer Institute's protocols, compounds similar to 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione exhibited notable antimitotic activity with mean GI50 values indicating effective growth inhibition .

Study Cell Line GI50 (μM) TGI (μM)
NCI EvaluationVarious Human Tumor Cells15.7250.68

Immunomodulatory Potential

The compound has been identified as an E3 ligase activator, which plays a crucial role in the ubiquitin-proteasome system that regulates protein degradation. This mechanism is vital for modulating immune responses and has implications in treating autoimmune diseases and cancers .

Synthesis and Characterization

The synthesis of 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione involves complex organic reactions that allow for the introduction of bromine and fluorine atoms into the isoindoline scaffold. The synthetic pathways typically include metal-catalyzed cross-coupling reactions which have been optimized to enhance yield while preserving sensitive functional groups .

Case Study 1: Anticancer Drug Development

A study published in the Journal of Organic Chemistry demonstrated the successful application of this compound in developing new anticancer agents. The researchers used it as a building block to synthesize derivatives that showed improved efficacy against cancer cells compared to existing treatments. The study provided experimental data supporting the compound's potential as a lead structure for further drug development .

Case Study 2: Immunomodulatory Applications

In another investigation focused on immunomodulatory imides, the compound was utilized to explore its effects on immune cell modulation. The results indicated that derivatives of this compound could enhance immune responses in vitro, suggesting potential applications in vaccine development and immunotherapy .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
  • 4-Fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
  • 4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Uniqueness

4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents provides distinct electronic and steric properties, making it a valuable compound for various applications .

Biological Activity

4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione is a compound of significant interest due to its potential biological activities, particularly as a modulator of cereblon (CRBN) and its implications in cancer therapy. This article explores the biological activity of this compound based on recent research findings, including case studies and detailed analyses.

Molecular Formula: C13_{13}H8_{8}BrFN2_{2}O4_{4}
Molecular Weight: 355.12 g/mol
CAS Number: 2093536-12-8
Physical State: Solid (white to light yellow powder)
Purity: >98.0% (HPLC)

Recent studies have identified 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione as a potent cereblon modulator. Cereblon is an E3 ubiquitin ligase that plays a crucial role in the ubiquitination and subsequent degradation of specific proteins involved in cell proliferation and survival.

Antiproliferative Activity

The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating its activity against multiple myeloma cell lines (NCI-H929), it demonstrated an IC50_{50} value of 2.25 µM, indicating strong efficacy in inhibiting cell growth. Additionally, it exhibited an IC50_{50} of 5.86 µM against U239 glioblastoma cells .

Inhibition of TNF-α Production

4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione also effectively inhibits TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs), with an IC50_{50} value of 0.76 µM. This inhibition is critical as TNF-α is a pro-inflammatory cytokine involved in various inflammatory diseases and cancer progression .

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells through the activation of caspases. Flow cytometry assays indicated a dose-dependent increase in apoptotic events when treated with this compound compared to controls .

Protein Degradation

Mechanistically, 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione facilitates the degradation of IKZF1 and IKZF3 proteins, which are critical transcription factors for multiple myeloma cell survival. The degradation occurs via the CRBN-mediated ubiquitin-proteasome pathway .

Study on CRBN Modulation

A notable study investigated the structure-activity relationship (SAR) of various isoquinoline derivatives including 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione. The findings highlighted its ability to bind effectively to CRBN and induce targeted protein degradation, thus revealing its potential as a therapeutic agent in treating cancers resistant to conventional therapies .

Comparative Analysis with Other Compounds

In comparative studies with lenalidomide (a well-known immunomodulatory drug), 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione showed comparable or superior efficacy in reducing TNF-α levels while exhibiting lower toxicity towards normal PBMCs at similar concentrations .

Summary of Findings

Activity IC50_{50} Cell Line
Antiproliferative2.25 µMNCI-H929
Antiproliferative5.86 µMU239
TNF-α Inhibition0.76 µMLPS-stimulated PBMC
Apoptosis InductionDose-dependentNCI-H929

Q & A

Q. Advanced

  • Bromine : Increases hydrophobicity; consider PEGylation or cyclodextrin inclusion complexes.
  • Fluorine : Enhances metabolic stability but reduces solubility. Use co-solvents (e.g., DMSO) or salt formation (e.g., hydrochloride) .

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